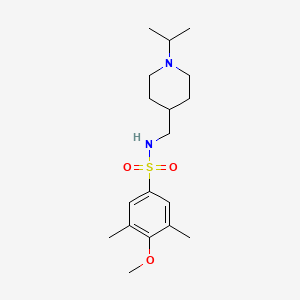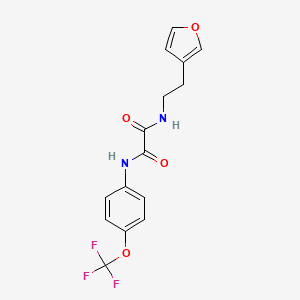![molecular formula C24H25F3N2O6 B3012453 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid CAS No. 2138127-97-4](/img/structure/B3012453.png)
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid” is a complex organic molecule. It has an empirical formula of C20H21NO5 and a molecular weight of 355.38 . The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, a piperidine ring, and an acetic acid group . The Fmoc group is a common protecting group used in peptide synthesis .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data .Applications De Recherche Scientifique
Peptide Synthesis
- This compound is used in the synthesis of peptides. The trifluoroacetic acid labile 2-hydroxy-4-methoxybenzyl amide protecting group shows increased acid stability, facilitating the deprotection and cleavage of peptides while retaining backbone amide protection (Quibell, Turnell, & Johnson, 1994).
Solid-Phase Peptide Synthesis
- It's applied in solid-phase peptide synthesis. For example, a dimethoxybenzhydrylamine derivative is a useful precursor for C-terminal amides in Fmoc-based solid-phase peptide synthesis (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Synthesis of Protected β-Amino Acids
- The compound is instrumental in synthesizing enantiomerically pure N-Fmoc-protected β-amino acids, a key aspect in peptide chemistry (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).
Carbohydrate Chemistry
- It has applications in carbohydrate chemistry, particularly in the protection of hydroxyl groups, as demonstrated in the synthesis and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group (Spjut, Qian, & Elofsson, 2010).
Self-Assembled Structures
- It aids in studying the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, which has implications in the design of novel self-assembled architectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-4-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4.C2HF3O2/c25-20(26)13-22(9-11-23-12-10-22)24-21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,19,23H,9-14H2,(H,24,27)(H,25,26);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBTXUBWNHRASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)




![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)


![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)
